4-[[2-(Dimethylamino)-1,3-thiazol-5-yl]methylamino]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one
Overview
Description
4-[[2-(Dimethylamino)-1,3-thiazol-5-yl]methylamino]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one is a complex organic compound that features a thiazole ring, a pyrrolidinone ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(Dimethylamino)-1,3-thiazol-5-yl]methylamino]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.
Next, the thiazole intermediate is reacted with dimethylamine to introduce the dimethylamino group. This step is usually carried out under basic conditions to facilitate nucleophilic substitution.
The final step involves the coupling of the thiazole derivative with a fluorophenyl-substituted pyrrolidinone. This is typically achieved through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(Dimethylamino)-1,3-thiazol-5-yl]methylamino]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[2-(Dimethylamino)-1,3-thiazol-5-yl]methylamino]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[2-(Dimethylamino)-1,3-thiazol-5-yl]methylamino]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid.
Pyrrolidinone derivatives: Compounds like 1-methylpyrrolidin-2-one and 1-benzylpyrrolidin-2-one.
Fluorophenyl derivatives: Compounds like 4-fluoroaniline and 4-fluorobenzaldehyde.
Uniqueness
4-[[2-(Dimethylamino)-1,3-thiazol-5-yl]methylamino]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, pyrrolidinone ring, and fluorophenyl group in a single molecule allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
4-[[2-(dimethylamino)-1,3-thiazol-5-yl]methylamino]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4OS/c1-21(2)17-20-9-15(24-17)8-19-14-7-16(23)22(11-14)10-12-3-5-13(18)6-4-12/h3-6,9,14,19H,7-8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIJQGLSOFHQGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(S1)CNC2CC(=O)N(C2)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.